

An In-depth Technical Guide to Methyl 3,5-dichloro-4-methoxybenzoate

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Compound of Interest

Compound Name: *Methyl 3,5-dichloro-4-methoxybenzoate*

Cat. No.: *B1294749*

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CAS Number: 24295-27-0

This technical guide provides a comprehensive overview of **Methyl 3,5-dichloro-4-methoxybenzoate**, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis protocols, and applications.

Chemical and Physical Properties

Methyl 3,5-dichloro-4-methoxybenzoate is a halogenated aromatic ester. Its structure, characterized by a benzene ring substituted with two chlorine atoms, a methoxy group, and a methyl ester, makes it a valuable building block in the synthesis of more complex molecules.^[1]

Table 1: Physicochemical Properties of **Methyl 3,5-dichloro-4-methoxybenzoate**

Property	Value	Source
CAS Number	24295-27-0	[1][2]
Molecular Formula	C ₉ H ₈ Cl ₂ O ₃	[1]
Molecular Weight	235.06 g/mol	[1]
IUPAC Name	methyl 3,5-dichloro-4-methoxybenzoate	[1]
Melting Point	74-77 °C	[2]
Boiling Point	Not available	[2]
Density	Not available	[2]
Solubility	Information not readily available. Expected to be soluble in organic solvents like DMF, dichloromethane, and ethyl acetate.	
Appearance	Expected to be a solid at room temperature.	

Spectroscopic Data

Experimental spectroscopic data for **Methyl 3,5-dichloro-4-methoxybenzoate** is not readily available in the public domain. The following tables provide predicted spectroscopic data based on the compound's structure.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8-8.0	s	2H	Ar-H
~3.9	s	3H	-OCH ₃ (methoxy)
~3.9	s	3H	-OCH ₃ (ester)

Table 3: Predicted ^{13}C NMR Spectral Data (CDCl_3 , 100 MHz)

Chemical Shift (ppm)	Assignment
~165	C=O (ester)
~155	C-OCH ₃
~132	C-Cl
~130	C-H (aromatic)
~128	C-COOCH ₃
~62	-OCH ₃ (methoxy)
~53	-OCH ₃ (ester)

Table 4: Predicted Key IR Absorption Bands (KBr, cm^{-1})

Wavenumber (cm^{-1})	Functional Group
~3000-2850	C-H stretch (aromatic and aliphatic)
~1730-1715	C=O stretch (ester)
~1600-1450	C=C stretch (aromatic)
~1250-1000	C-O stretch (ester and ether)
~800-600	C-Cl stretch

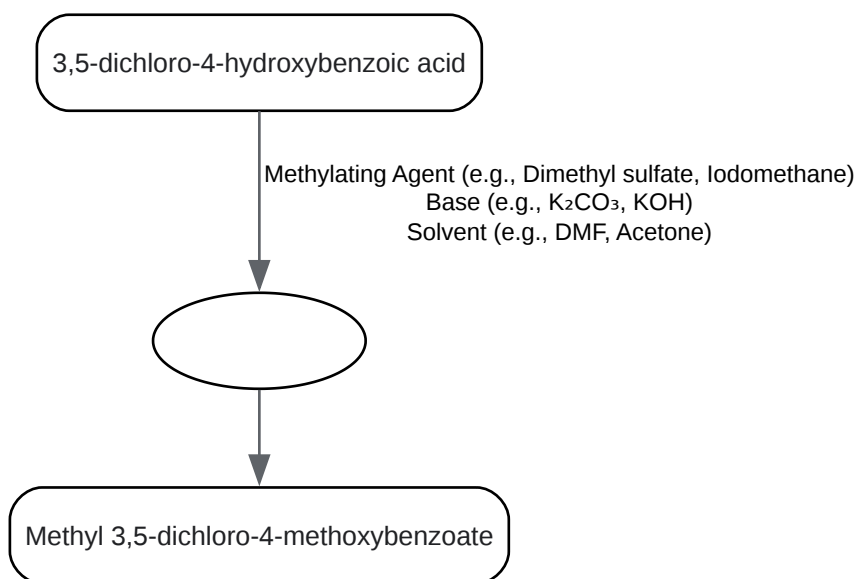
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation
234/236/238	[M] ⁺ molecular ion peak (isotopic pattern for 2 Cl atoms)
203/205/207	[M - OCH ₃] ⁺
175/177/179	[M - COOCH ₃] ⁺

Synthesis and Experimental Protocols

The most common synthetic route to **Methyl 3,5-dichloro-4-methoxybenzoate** involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid. Several methods have been reported, with variations in the methylating agent and reaction conditions.

Synthesis Workflow



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Caption: General workflow for the synthesis of **Methyl 3,5-dichloro-4-methoxybenzoate**.

Experimental Protocol: Methylation using Dimethyl Sulfate

This protocol is adapted from a patented method for the preparation of aromatic methyl methoxycarboxylates.

Materials:

- 3,5-dichloro-4-hydroxybenzoic acid
- Potassium hydroxide (85%)
- Dimethyl sulfate

- Water

Procedure:

- Dissolve 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid and 67 g of 85% potassium hydroxide in 350 ml of water in a suitable reaction vessel.
- At 40°C, add 155 g (1.22 mol) of dimethyl sulfate dropwise over the course of 3 hours.
- Maintain the pH of the reaction mixture at 11.5 by the controlled addition of potassium hydroxide solution.
- After the addition of dimethyl sulfate is complete, continue stirring for 30 minutes.
- The product, **Methyl 3,5-dichloro-4-methoxybenzoate**, will precipitate out of the solution.
- Isolate the solid product by suction filtration.
- Wash the filtered product with water.
- Dry the product in a vacuum oven.

Experimental Protocol: Methylation using Iodomethane

This method utilizes iodomethane as the methylating agent in the presence of a base.

Materials:

- 3,5-dichloro-4-hydroxybenzoic acid
- Potassium carbonate (K_2CO_3)
- Iodomethane (Methyl iodide)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine

Procedure:

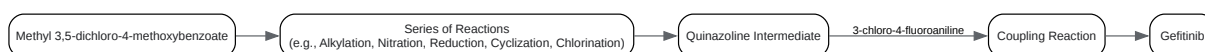
- To a 200 mL flask, add 5.00 g (24.15 mmol) of 3,5-dichloro-4-hydroxybenzoic acid and 6.68 g (48.3 mmol) of K_2CO_3 .
- Add 30 mL of DMF to the flask and stir the mixture at room temperature for 30 minutes.
- Add the appropriate amount of iodomethane (48.31 mmol).
- Heat the reaction mixture to 80°C and stir for 3 hours, monitoring the reaction for the complete consumption of the starting material.
- After the reaction is complete, add 100 mL of water to the mixture.
- Extract the aqueous layer with ethyl acetate (3 x 200 mL).
- Combine the organic extracts and wash with brine.
- Remove the solvent using a rotary evaporator.
- Purify the resulting residue by silica gel column chromatography to obtain the desired product.

Applications in Drug Development

The primary and most significant application of **Methyl 3,5-dichloro-4-methoxybenzoate** is as a crucial intermediate in the synthesis of Gefitinib.^{[3][4][5]} Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer, particularly non-small cell lung cancer.^{[3][4][5]}

Role in the Synthesis of Gefitinib

Methyl 3,5-dichloro-4-methoxybenzoate serves as a precursor in a multi-step synthesis to construct the quinazoline core of Gefitinib.^{[3][4]} The synthesis of Gefitinib is a complex process involving several chemical transformations.



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Caption: Simplified workflow of Gefitinib synthesis highlighting the role of **Methyl 3,5-dichloro-4-methoxybenzoate**.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and the specific signaling pathways affected by **Methyl 3,5-dichloro-4-methoxybenzoate** are limited. Its significance is primarily derived from its role as a building block for Gefitinib. Gefitinib functions by inhibiting the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways that promote cell proliferation and survival in cancer cells.[3]

Safety and Handling

Based on available safety data sheets, **Methyl 3,5-dichloro-4-methoxybenzoate** should be handled with care in a laboratory setting.

Table 6: Hazard and Precautionary Information

Category	Information	Source
Hazard Statements	Not classified as a hazardous substance or mixture according to GHS. However, as with all chemicals, it should be handled with caution.	[6]
Precautionary Statements	Avoid dust formation. Avoid breathing vapors, mist, or gas. Use personal protective equipment (gloves, safety glasses, lab coat).	[6]
First Aid Measures	If inhaled: Move person into fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Flush eyes with water as a precaution. If swallowed: Rinse mouth with water.	[6]
Fire-fighting Measures	Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.	[6]
Storage	Keep container tightly closed in a dry and well-ventilated place.	[6]

Conclusion

Methyl 3,5-dichloro-4-methoxybenzoate is a valuable chemical intermediate with a well-established role in the synthesis of the important anti-cancer drug, Gefitinib. This guide has provided a detailed summary of its chemical and physical properties, methods for its synthesis with experimental protocols, and its primary application in drug development. While experimental spectroscopic data is not readily available, predicted data has been provided for

characterization purposes. Researchers and scientists working in organic synthesis and medicinal chemistry will find this compound to be a key starting material for the development of complex molecular architectures.

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